17-Hydroxy-21-iodo-pregna-1,4-diene-3,11,20-trione
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Overview
Description
17-Hydroxy-21-iodo-pregna-1,4-diene-3,11,20-trione is a synthetic corticosteroid derivative with the molecular formula C21H25IO4 and a molecular weight of 468.325 g/mol . This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in various medical and scientific applications.
Preparation Methods
The synthesis of 17-Hydroxy-21-iodo-pregna-1,4-diene-3,11,20-trione involves multiple steps, starting from a suitable steroid precursor. The process typically includes iodination at the 21st position and hydroxylation at the 17th position. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
17-Hydroxy-21-iodo-pregna-1,4-diene-3,11,20-trione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the iodine atom with other functional groups, such as fluorine or chlorine. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
17-Hydroxy-21-iodo-pregna-1,4-diene-3,11,20-trione has a wide range of scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: Due to its anti-inflammatory and immunosuppressive properties, it is investigated for potential therapeutic applications in treating autoimmune diseases and inflammatory conditions.
Industry: It is used in the production of pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of 17-Hydroxy-21-iodo-pregna-1,4-diene-3,11,20-trione involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation. The compound’s molecular targets include various transcription factors and signaling molecules involved in the inflammatory response .
Comparison with Similar Compounds
17-Hydroxy-21-iodo-pregna-1,4-diene-3,11,20-trione can be compared with other corticosteroid derivatives, such as:
Dexamethasone phosphate: A synthetic corticosteroid with similar anti-inflammatory properties but different molecular structure and pharmacokinetics.
Prednisolone sodium: Another corticosteroid used for its anti-inflammatory and immunosuppressive effects, with a different substitution pattern on the steroid backbone. The uniqueness of this compound lies in its specific iodination and hydroxylation pattern, which may confer distinct pharmacological properties and therapeutic potential.
Properties
Molecular Formula |
C21H25IO4 |
---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-iodoacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H25IO4/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1 |
InChI Key |
PQOILDZBBXYBOE-ZPOLXVRWSA-N |
Isomeric SMILES |
C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CI)O)CCC4=CC(=O)C=C[C@]34C |
Canonical SMILES |
CC12CC(=O)C3C(C1CCC2(C(=O)CI)O)CCC4=CC(=O)C=CC34C |
Origin of Product |
United States |
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